molecular formula C7H7NO3 B114529 Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate CAS No. 153975-27-0

Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate

Cat. No. B114529
M. Wt: 153.14 g/mol
InChI Key: YGVUSGXWAQOZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate is a chemical compound that belongs to the class of bicyclic lactams. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.2.0]hex-5-ene-6-carboxylate.

Mechanism Of Action

The mechanism of action of Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate is not fully understood. However, it has been proposed that it may exert its biological activity by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins.

Biochemical And Physiological Effects

Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, bacteria, and fungi. It has also been found to exhibit anti-inflammatory and analgesic activities. However, further studies are needed to fully understand its biological activity and potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer, antibacterial, and antifungal agents. Another direction is to explore its potential applications in material science, particularly in the development of new materials with improved properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate can be synthesized by various methods, including the reaction between 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylic acid and methanol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction between 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylic acid and methyl chloroformate in the presence of a base such as triethylamine. The yield of the synthesis method can be improved by optimizing the reaction conditions.

Scientific Research Applications

Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been found to exhibit promising anticancer, antibacterial, and antifungal activities. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential applications in the development of new materials with improved properties.

properties

CAS RN

153975-27-0

Product Name

Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate

InChI

InChI=1S/C7H7NO3/c1-11-7(10)4-2-3-5(4)8-6(3)9/h2-3,5H,1H3,(H,8,9)

InChI Key

YGVUSGXWAQOZIS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2C1NC2=O

Canonical SMILES

COC(=O)C1=CC2C1NC2=O

synonyms

2-Azabicyclo[2.2.0]hex-5-ene-6-carboxylicacid,3-oxo-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.